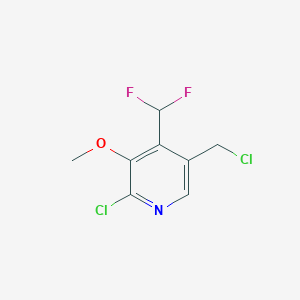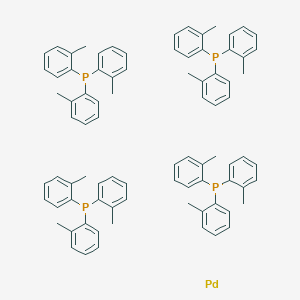
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of chlorine, chloromethyl, difluoromethyl, and methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-chloro-5-(chloromethyl)-4-(difluoromethyl)pyridine followed by methoxylation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as:
- Chlorination: Introduction of chlorine atoms to the pyridine ring.
- Chloromethylation: Addition of chloromethyl groups.
- Difluoromethylation: Incorporation of difluoromethyl groups.
- Methoxylation: Addition of methoxy groups.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine or other substituents with different functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Hydrolysis: Reaction with water to break chemical bonds.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles such as amines or thiols.
Oxidation: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can involve reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Lacks the difluoromethyl and methoxy groups.
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)pyridine: Lacks the methoxy group.
2-Chloro-5-(chloromethyl)-3-methoxypyridine: Lacks the difluoromethyl group.
Uniqueness
2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both difluoromethyl and methoxy groups can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H7Cl2F2NO |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)-4-(difluoromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C8H7Cl2F2NO/c1-14-6-5(8(11)12)4(2-9)3-13-7(6)10/h3,8H,2H2,1H3 |
InChI Key |
COVAFQWCHVNHBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1Cl)CCl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)


![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)


![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)




![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)

